IAMA-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

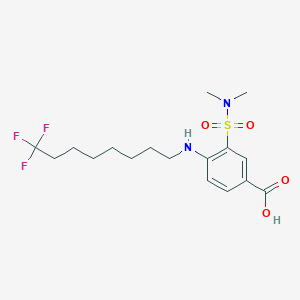

Molecular Formula |

C17H25F3N2O4S |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

3-(dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid |

InChI |

InChI=1S/C17H25F3N2O4S/c1-22(2)27(25,26)15-12-13(16(23)24)8-9-14(15)21-11-7-5-3-4-6-10-17(18,19)20/h8-9,12,21H,3-7,10-11H2,1-2H3,(H,23,24) |

InChI Key |

ZAJDYPRGNPKHEI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)NCCCCCCCC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

IAMA-6: A Deep Dive into its Neuronal Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

IAMA-6 (also known as ARN23746) is a novel, selective inhibitor of the Na-K-Cl cotransporter 1 (NKCC1) currently under investigation for the treatment of neurodevelopmental disorders such as autism spectrum disorder and drug-resistant epilepsy.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound in neurons, focusing on its molecular target, signaling pathways, and preclinical efficacy. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating neuronal chloride homeostasis.

Core Mechanism of Action: Restoring GABAergic Inhibition

The primary mechanism of action of this compound revolves around the modulation of intracellular chloride ([Cl⁻]i) concentration in neurons, which is crucial for the proper functioning of the GABAergic system.[2] In mature neurons, the neurotransmitter GABA (gamma-aminobutyric acid) typically exerts an inhibitory effect by binding to GABAA receptors, which are ligand-gated ion channels permeable to chloride ions. The direction of chloride flow through these channels, and thus the inhibitory or excitatory nature of the GABAergic response, is determined by the electrochemical gradient of chloride.

In healthy mature neurons, the intracellular chloride concentration is kept low by the activity of the potassium-chloride cotransporter 2 (KCC2), which extrudes chloride from the cell. This low [Cl⁻]i ensures that the opening of GABAA receptors leads to an influx of chloride, hyperpolarizing the neuron and making it less likely to fire an action potential – a hallmark of inhibitory neurotransmission.

However, in several neurological disorders, including autism, Down syndrome, and epilepsy, the expression and/or function of chloride transporters are altered.[2] Specifically, an upregulation or over-activity of NKCC1, which transports chloride into the neuron, leads to an accumulation of intracellular chloride. This elevated [Cl⁻]i can shift the GABAergic response from inhibitory to excitatory, as the opening of GABAA receptors now causes an efflux of chloride, leading to depolarization and increased neuronal excitability. This "GABAergic shift" is believed to contribute to the pathophysiology of these conditions.

This compound selectively inhibits NKCC1, thereby reducing the influx of chloride into neurons.[1] This action helps to restore the low intracellular chloride concentration necessary for the hyperpolarizing, inhibitory action of GABA. By re-establishing the proper chloride gradient, this compound aims to correct the imbalance between neuronal excitation and inhibition that characterizes these neurological disorders.

Signaling Pathway of this compound Action

The signaling pathway affected by this compound is direct and focused on the regulation of ion homeostasis. The following diagram illustrates the core mechanism.

Caption: Mechanism of this compound in restoring inhibitory GABAergic signaling.

Quantitative Data

The following tables summarize the available quantitative data on the in vitro and in vivo properties of this compound.

Table 1: In Vitro Activity of this compound (ARN23746)

| Assay Type | Cell Type | Parameter | Value | Reference |

| NKCC1 Inhibition | HEK293T cells (over-expressing NKCC1) | % Inhibition at 100 µM | 88.5% | [3] |

| NKCC1 Inhibition | Neurons | % Inhibition at 100 µM | 92.8% | [3] |

| NKCC1 Inhibition (Cl⁻-influx assay) | HEK293T cells (over-expressing NKCC1) | IC₅₀ | 23.2 µM | [2] |

| NKCC1 Inhibition (Ca²⁺-influx assay) | Young Neurons | IC₅₀ | 11.1 µM | [2] |

| Comparison to Bumetanide (NKCC1 Inhibition) | HEK293T cells | % Inhibition at 100 µM | 71.7% | [3] |

| Comparison to Bumetanide (NKCC1 Inhibition) | Neurons | % Inhibition at 100 µM | 54.7% | [3][4] |

Table 2: Pharmacokinetic Properties of this compound (ARN23746)

| Parameter | Species | Value | Reference |

| Kinetic Solubility | - | 250 µM | [3] |

| Plasma Half-life | Murine | >120 min | [3] |

| Hepatocyte Stability | Mouse | >172 min | [3] |

| Hepatocyte Stability | Dog | >240 min | [3] |

| Hepatocyte Stability | Human | 61 min | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro NKCC1 Inhibition Assay (Cl⁻-influx assay in HEK293T cells)

This assay measures the direct inhibition of NKCC1-mediated chloride influx.

Caption: Workflow for the in vitro Cl⁻-influx assay.

Detailed Steps:

-

Cell Culture: HEK293T cells are transiently transfected to over-express NKCC1.

-

Assay Preparation: The cells are maintained in a chloride-free hypotonic solution.

-

Fluorescence Measurement: A chloride-sensitive fluorescent probe, such as mbYFPQS, is used. The baseline fluorescence is recorded, which is inversely proportional to the intracellular chloride concentration.

-

Chloride Influx Induction: A solution containing 74 mM NaCl is applied to the cells, triggering chloride influx through the active NKCC1 transporters.

-

Data Acquisition: The resulting decrease in fluorescence is monitored to quantify the chloride influx.

-

Inhibitor Application: In separate experimental wells, cells are pre-incubated with a range of this compound concentrations (from 0.05 to 500 µM).

-

Inhibition Measurement: The chloride influx is induced and measured in the presence of this compound.

-

Data Analysis: The percentage of NKCC1 inhibition is calculated by comparing the fluorescence change in the presence and absence of the inhibitor.

-

IC₅₀ Determination: A non-linear regression analysis is performed on the dose-response data to calculate the half-maximal inhibitory concentration (IC₅₀).[2]

In Vitro NKCC1 Inhibition Assay (Ca²⁺-influx assay in Neurons)

This assay indirectly measures the effect of NKCC1 inhibition on GABAergic signaling by monitoring intracellular calcium changes.

Caption: Workflow for the in vitro Ca²⁺-influx assay in neurons.

Detailed Steps:

-

Neuronal Culture: Primary cultures of young neurons are utilized, as they exhibit high levels of NKCC1 expression.

-

Dye Loading: The neurons are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4.

-

Baseline Measurement: The baseline intracellular calcium levels are recorded.

-

GABA Application: GABA (100 µM) is applied to the neurons. In these young neurons with high NKCC1 activity, GABA induces a depolarizing response, leading to the opening of voltage-gated calcium channels and a subsequent influx of calcium.

-

Signal Detection: The increase in fluorescence due to the rise in intracellular calcium is measured.

-

Inhibitor Treatment: In parallel experiments, neurons are pre-incubated with various concentrations of this compound (ranging from 0.01 to 500 µM).

-

Inhibition Assessment: The GABA-induced calcium response is measured in the presence of this compound.

-

Data Analysis: The percentage of inhibition of the calcium response is calculated for each concentration of the inhibitor.

-

IC₅₀ Calculation: A dose-response curve is generated, and a non-linear fit is used to determine the IC₅₀ value.[2]

In Vivo Efficacy in a Mouse Model of Down Syndrome (Ts65Dn)

This protocol outlines the procedure for assessing the in vivo efficacy of this compound in a mouse model of Down syndrome.

Caption: Workflow for in vivo efficacy testing in a Down syndrome mouse model.

Detailed Steps:

-

Animal Model: Adult Ts65Dn mice, a commonly used mouse model for Down syndrome, and their wild-type (WT) littermates are used for the study.

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (10 mg/mL). This stock is then diluted in drinking water containing 0.3% sucrose to a final concentration of 0.015 mg/mL. A vehicle control group receives drinking water with 0.15% DMSO and 0.3% sucrose.

-

Oral Administration: The drug is administered orally (per os) to the mice through their drinking water.

-

Dosing: The daily water consumption of the mice is monitored to calculate the approximate daily dose of this compound, which is around 2.5 ± 0.1 mg·kg⁻¹.

-

Treatment Period: The mice are treated with this compound or vehicle for a defined period, for instance, two weeks.

-

Behavioral Assessment: Following the treatment period, the cognitive functions of the mice are evaluated using standardized behavioral tests, such as the Novel Object Recognition task, to assess learning and memory.

-

Data Analysis: The performance of the this compound-treated Ts65Dn mice is compared to that of the vehicle-treated Ts65Dn mice and the WT control group to determine if the treatment rescued the cognitive deficits.[2]

Conclusion

This compound is a selective NKCC1 inhibitor with a well-defined mechanism of action centered on the restoration of inhibitory GABAergic neurotransmission in neurons. By blocking the influx of chloride through NKCC1, this compound effectively lowers the intracellular chloride concentration, thereby re-establishing the hyperpolarizing effect of GABA. Preclinical data demonstrate its potency and selectivity, as well as its efficacy in animal models of neurodevelopmental disorders. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and other modulators of neuronal chloride homeostasis as potential therapeutics for a range of neurological conditions.

References

- 1. IAMA Therapeutics to Present Preclinical Data of Selective NKCC1-Inhibitors at the International Neuroscience Conference FENS Forum 2022 - BioSpace [biospace.com]

- 2. Preclinical Development of the Na-K-2Cl Co-transporter-1 (NKCC1) Inhibitor ARN23746 for the Treatment of Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New preclinical data on NKCC1 inhibitor this compound in neurological disorder models | BioWorld [bioworld.com]

- 4. pubs.acs.org [pubs.acs.org]

preclinical research on IAMA-6 for autism spectrum disorder

An in-depth analysis of the preclinical research on IAMA-6, a novel and selective inhibitor of the Na-K-2Cl cotransporter 1 (NKCC1), reveals its potential as a therapeutic agent for Autism Spectrum Disorder (ASD). This technical guide synthesizes the available data to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core preclinical findings, experimental methodologies, and the underlying mechanism of action.

Core Mechanism of Action: Restoring Neuronal Inhibition

In many neurodevelopmental disorders, including ASD, a disruption in chloride ion homeostasis is observed within neurons. This leads to an imbalance between excitatory and inhibitory signaling in the brain. The NKCC1 transporter plays a crucial role in this process by importing chloride ions into neurons. An over-activity of NKCC1 can lead to an accumulation of intracellular chloride, which in turn weakens the inhibitory effect of the neurotransmitter GABA. This compound is designed to selectively inhibit NKCC1, thereby reducing the influx of chloride ions. This is hypothesized to restore the physiological intracellular chloride concentration, enhance GABAergic inhibition, and rebalance neuronal excitability.[1]

Quantitative Preclinical Data

The preclinical development of this compound, also identified as ARN23746 in foundational studies, has yielded significant quantitative data supporting its therapeutic potential.

In Vitro Potency and Selectivity

This compound demonstrates potent and selective inhibition of NKCC1 compared to the non-selective inhibitor bumetanide.

| Assay Type | Compound | Concentration | % Inhibition |

| HEK293 Cells | This compound | 100 µM | 88.5% |

| Bumetanide | 100 µM | 71.7% | |

| Primary Neurons | This compound | 100 µM | 92.8% |

| Bumetanide | 100 µM | 54.7% |

Data sourced from BioWorld article on new preclinical data on this compound.

Pharmacokinetic Profile

Pharmacokinetic studies have been conducted in various species to determine the drug-like properties of this compound.

| Species | System | Parameter | Value |

| Mouse | Hepatocytes | Half-life | >172 min |

| Rat | Hepatocytes | Half-life | >240 min |

| Dog | Hepatocytes | Half-life | >240 min |

| Human | Hepatocytes | Half-life | 61 min |

| Mouse | In vivo (IP admin) | Plasma Half-life | >120 min |

Data sourced from BioWorld article on new preclinical data on this compound.

In Vivo Efficacy in Animal Models of ASD

This compound has shown efficacy in rescuing behavioral deficits in a mouse model of ASD.

| Animal Model | Treatment | Dosage | Outcome |

| Valproate-inducedautism mouse model | This compound | 0.2 mg/kg i.p. | Increased sociability index |

| Vehicle | - | Deficits in social interaction |

Data sourced from BioWorld article on new preclinical data on this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings.

In Vivo Behavioral Studies in a Mouse Model of Autism

-

Animal Model: A widely used model for idiopathic autism is induced by prenatal exposure to valproate.[2]

-

Treatment: this compound was administered via intraperitoneal (i.p.) injection at a dosage of 0.2 mg/kg.

-

Behavioral Assay (Sociability): The three-chambered social interaction test is a standard assay to assess social preference in rodents. The test apparatus consists of three interconnected chambers. During the habituation phase, the subject mouse is allowed to freely explore all three empty chambers. In the sociability phase, a novel mouse (stranger 1) is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the opposite chamber. The amount of time the subject mouse spends in each chamber and interacting with the caged mouse versus the empty cage is recorded. An increased amount of time spent in the chamber with the novel mouse and interacting with it is indicative of normal social preference.

-

Outcome Measure: The sociability index is calculated to quantify social preference. A higher index in the this compound treated group compared to the vehicle-treated group indicates a rescue of the social deficit.

Preclinical Research Workflow

The preclinical evaluation of this compound for ASD follows a structured workflow from in vitro characterization to in vivo efficacy studies.

References

IAMA-6: A Novel Modulator of GABAergic Signaling for Neurological Disorders

An In-depth Technical Guide on the Selective NKCC1 Inhibitor IAMA-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian central nervous system (CNS). Its inhibitory action is critically dependent on a low intracellular chloride concentration, maintained by the differential activity of two key cation-chloride cotransporters: NKCC1 (SLC12A2), which imports chloride, and KCC2 (SLC12A5), which exports it.[1][2] In several neurological and neurodevelopmental disorders, such as certain forms of epilepsy, autism spectrum disorder, and Down syndrome, the expression of these transporters is altered.[3][4][5][6] This dysregulation, often involving the overexpression of NKCC1, leads to an accumulation of intracellular chloride.[1][3] Consequently, the activation of GABA-A receptors results in a paradoxical excitatory response, contributing to neuronal hyperexcitability.[1] this compound is a novel, orally administered small molecule designed as a selective inhibitor of the NKCC1 cotransporter.[7][8][9] By blocking NKCC1, this compound aims to restore the physiological chloride gradient, thereby re-establishing the canonical inhibitory function of GABAergic signaling.[1][8] This document provides a comprehensive overview of this compound, its mechanism of action, preclinical data, and its potential as a therapeutic agent for CNS disorders characterized by impaired chloride homeostasis.

The Role of Chloride Homeostasis in GABAergic Signaling

In healthy mature neurons, the KCC2 transporter is highly expressed, while NKCC1 expression is low. This results in a low intracellular chloride concentration. When GABA binds to its ionotropic GABA-A receptor, the resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential—an inhibitory effect.[1]

However, in certain pathological states, the expression of NKCC1 is upregulated, or KCC2 is downregulated.[1][4] This imbalance leads to an accumulation of chloride ions inside the neuron. Under these conditions, the opening of the GABA-A receptor channel causes an efflux of chloride ions, driven by the reversed electrochemical gradient. This efflux of negative charge leads to depolarization, making the neuron more excitable and turning GABA's effect from inhibitory to excitatory.[1] This phenomenon is implicated in the pathophysiology of various neurological disorders, including drug-resistant epilepsies and autism spectrum disorders.[3][6]

This compound: Mechanism of Action

This compound is a selective inhibitor of the NKCC1 cation-chloride cotransporter.[8][9] By specifically blocking the activity of NKCC1, this compound reduces the influx of chloride into neurons.[1] This action helps to restore the low intracellular chloride concentration necessary for the hyperpolarizing, inhibitory action of GABA.[1] This targeted modulation of chloride homeostasis is the core therapeutic strategy behind this compound. Unlike non-selective inhibitors such as the diuretic bumetanide, this compound has been designed for increased selectivity for NKCC1 in the CNS, greater brain penetration, and a better safety profile, notably lacking the diuretic effects.[3][5][10]

Quantitative Data

Preclinical studies have provided quantitative data on the efficacy and pharmacokinetic profile of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Type | Compound | Concentration | NKCC1 Inhibition (%) | Citation |

| HEK Cells | This compound | 100 µM | 88.5% | [3] |

| HEK Cells | Bumetanide | 100 µM | 71.7% | [3] |

| Neurons | This compound | 100 µM | 92.8% | [3] |

| Neurons | Bumetanide | 100 µM | 54.7% | [3] |

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Species | Citation |

| Kinetic Solubility | 250 µM | - | [3] |

| Plasma Half-life | >120 min | Murine | [3] |

| Hepatocyte Stability | >172 min | Mouse | [3] |

| Hepatocyte Stability | >240 min | Dog | [3] |

| Hepatocyte Stability | 61 min | Human | [3] |

| Mutagenicity (AMES Test) | Non-mutagenic | - | [3] |

Experimental Protocols

The preclinical validation of this compound has been conducted in various in vitro and in vivo models.

In Vitro NKCC1 Inhibition Assay

-

Objective: To determine the inhibitory potency of this compound on NKCC1 activity.

-

Cell Lines: Human Embryonic Kidney (HEK) cells and primary neurons.[3]

-

Methodology:

-

Cells are cultured under standard conditions.

-

NKCC1 activity is stimulated, and ion influx (e.g., using radioactive tracers like ⁸⁶Rb⁺ as a congener for K⁺) is measured.

-

Cells are pre-incubated with varying concentrations of this compound or a comparator compound (e.g., bumetanide).

-

The reduction in ion influx in the presence of the compound is measured to calculate the percentage of inhibition.[3]

-

In Vivo Efficacy in a Mouse Model of Mesial Temporal Lobe Epilepsy (MTLE)

-

Objective: To assess the anti-epileptic effects of this compound in a disease-relevant animal model.

-

Model: Kainic acid injection-induced MTLE murine model.[2]

-

Methodology:

-

MTLE is induced in mice via intrahippocampal injection of kainic acid.

-

Following the development of spontaneous recurrent seizures, mice are chronically treated with this compound (e.g., 10 mg/kg) or vehicle.[2]

-

Electrocorticography (ECoG) is used to monitor hippocampal discharge rate and intra-train spike rate.

-

Data is collected at baseline, during treatment, and after a washout period to assess sustained efficacy.[2]

-

-

Key Findings: Chronic treatment with this compound led to a significant reduction in both hippocampal discharge rate and intra-train spike rate, with efficacy maintained even after a 3-day washout period.[2]

In Vivo Behavioral Assessment in Autism Spectrum Disorder (ASD) Models

-

Objective: To evaluate the ability of this compound to rescue core behavioral deficits in mouse models of ASD and Fragile X Syndrome.

-

Model: Mouse models of ASD and Fragile X Syndrome.[3]

-

Methodology:

-

Disease models are generated (e.g., through prenatal exposure to valproate).[10]

-

Animals are treated with this compound (e.g., 0.2 mg/kg, i.p.) or vehicle.[3]

-

Core behaviors, such as social interaction, are assessed using standardized tests (e.g., three-chamber social interaction test).

-

The sociability index is calculated and compared between treatment and vehicle groups.[3]

-

-

Key Findings: this compound treatment rescued core behavioral deficits, as indicated by an increased sociability index compared to vehicle-treated animals.[3]

Clinical Development

Following promising preclinical results demonstrating efficacy and a favorable safety profile, this compound has advanced into clinical development.[3][5]

-

Phase 1 Clinical Trial: IAMA Therapeutics initiated a first-in-human Phase 1 clinical trial for this compound.[7][11]

-

Design: The study is a randomized, double-blind, placebo-controlled trial with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[7][12]

-

Population: The trial is being conducted in healthy adult volunteers.[7][12]

-

Primary Objectives: To investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of orally administered this compound. The study also aims to assess any food effect.[7][12]

-

Status: The first subject was dosed in January 2024, with initial interim data expected in June 2024.[7][12] Positive results from the Phase 1 study were subsequently announced, showing dose-dependent modulation of GABAergic signaling with no diuretic or off-target effects, paving the way for Phase 2 trials.[8]

-

Therapeutic Rationale and Future Directions

The therapeutic strategy of inhibiting NKCC1 to restore inhibitory GABAergic signaling holds significant promise for a variety of neurological conditions.

By selectively targeting NKCC1, this compound offers a more refined approach compared to older, non-selective drugs. Preclinical data have demonstrated its potential to reverse core symptoms in models of epilepsy, autism, and Fragile X syndrome.[3] The compound's favorable safety profile, particularly the absence of diuretic effects, is a significant advantage.[5] The successful completion of the Phase 1 trial and progression to Phase 2 will be critical in validating this therapeutic approach in human patients. The development of this compound represents a significant step forward in creating mechanism-based treatments for CNS disorders rooted in the dysregulation of chloride ion homeostasis and GABAergic signaling.

References

- 1. youtube.com [youtube.com]

- 2. Iama Therapeutics’ this compound shows promise in preclinical mesial temporal lobe epilepsy | BioWorld [bioworld.com]

- 3. New preclinical data on NKCC1 inhibitor this compound in neurological disorder models | BioWorld [bioworld.com]

- 4. iamatherapeutics.com [iamatherapeutics.com]

- 5. Discovery of this compound: A selective inhibitor of NKCC1 and clinical candidate to treat brain disorders - American Chemical Society [acs.digitellinc.com]

- 6. iamatherapeutics.com [iamatherapeutics.com]

- 7. iamatherapeutics.com [iamatherapeutics.com]

- 8. drughunter.com [drughunter.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Building a better drug | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]

- 11. Phase 1 Trial for this compound in Autism and Epilepsy Begins [synapse.patsnap.com]

- 12. IAMA Therapeutics treats first subject in Phase I autism trial [clinicaltrialsarena.com]

The Therapeutic Potential of IAMA-6 in Epilepsy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IAMA-6, a novel, orally administered small molecule, is emerging as a promising therapeutic candidate for drug-resistant epilepsy. Developed by IAMA Therapeutics, this first-in-class selective inhibitor of the Na-K-Cl cotransporter 1 (NKCC1) aims to correct the underlying neuronal hyperexcitability that contributes to seizure activity. Preclinical studies have demonstrated its potential efficacy in animal models of Mesial Temporal Lobe Epilepsy (MTLE) and Dravet syndrome. Furthermore, a recently completed Phase 1 clinical trial has established its safety and tolerability in healthy adult volunteers, paving the way for further clinical development. This document provides a comprehensive overview of the core science behind this compound, including its mechanism of action, preclinical data, and the design and outcomes of its initial clinical evaluation.

Introduction: The Role of Chloride Dysregulation in Epilepsy

Conventional anti-epileptic drugs primarily target voltage-gated ion channels or enhance GABAergic inhibition. However, a significant portion of patients with epilepsy remain refractory to these treatments, highlighting the need for novel therapeutic strategies. One such strategy involves targeting the dysregulation of intracellular chloride (Cl-) concentrations in neurons.

In mature neurons, the activation of GABA-A receptors typically leads to an influx of Cl-, resulting in hyperpolarization and inhibition of neuronal firing. This is maintained by the low intracellular Cl- concentration established by the potassium-chloride cotransporter 2 (KCC2). Conversely, the Na-K-Cl cotransporter 1 (NKCC1) transports Cl- into the neuron. In many forms of epilepsy, the expression and function of these transporters are altered, leading to an abnormally high intracellular Cl- concentration.[1][2] This shifts the GABAergic response from inhibitory to excitatory, contributing to neuronal hyperexcitability and seizure generation.[3]

This compound: A Selective NKCC1 Inhibitor

This compound is a potent and selective inhibitor of NKCC1.[4] By blocking the influx of Cl- into neurons, this compound is designed to restore the physiological Cl- gradient, thereby reinstating the inhibitory action of GABA and reducing neuronal hyperexcitability.[5] A key advantage of this compound is its selectivity for NKCC1 over other isoforms, which is anticipated to minimize off-target effects, such as the diuretic effects associated with non-selective NKCC inhibitors like bumetanide.[6]

Preclinical Evidence of Efficacy

This compound, previously identified as ARN23746, has undergone a series of preclinical evaluations in vitro and in animal models of epilepsy, demonstrating its potential as an anti-seizure agent.

In Vitro Studies

No specific quantitative in vitro data on this compound's effect on neuronal firing in epilepsy models was available in the searched results.

In Vivo Studies in Epilepsy Models

This compound has been investigated in two key animal models of drug-resistant epilepsy: the kainic acid-induced Mesial Temporal Lobe Epilepsy (MTLE) model and a model of Dravet syndrome.

Mesial Temporal Lobe Epilepsy (MTLE)

In a murine model of MTLE induced by intra-hippocampal kainic acid injection, chronic intraperitoneal administration of this compound demonstrated a significant reduction in epileptiform activity.[2][7]

Table 1: Preclinical Efficacy of this compound in the MTLE Mouse Model

| Parameter | Treatment Group | Outcome |

| Hippocampal Discharge Rate | This compound (10 mg/kg, chronic) | Reduced compared to baseline and vehicle |

| Intra-train Spike Rate | This compound (10 mg/kg, chronic) | Reduced compared to baseline and vehicle |

| Duration of Efficacy | This compound | Efficacy was retained for three days after drug washout |

Dravet Syndrome

Preliminary data from a preclinical model of Dravet syndrome, a severe and drug-resistant form of epilepsy, has shown that this compound reduces the number of seizures.[3] PsychoGenics has been contracted to further evaluate the anti-seizure efficacy of this compound in a preclinical model of Dravet syndrome.[8]

Specific quantitative data on the percentage of seizure reduction in the Dravet syndrome model was not available in the searched results.

Pharmacokinetics and Safety Profile

Preclinical studies have indicated that this compound possesses a favorable pharmacokinetic and safety profile.[9][10]

Table 2: Preclinical Pharmacokinetic and Safety Profile of this compound (ARN23746)

| Parameter | Species | Result |

| Pharmacokinetics | ||

| Brain Penetration | In vivo models | Good brain penetration |

| Metabolism | In vitro and in vivo models | Excellent metabolism profile |

| Safety | ||

| Diuretic Effect | In vivo models | No diuretic effect observed |

| Toxicity | In vivo models | No overt toxicity upon chronic treatment |

Clinical Development: Phase 1 Trial

IAMA Therapeutics has completed a Phase 1 clinical trial (NCT06300398) to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy adult volunteers.[11] The trial was a randomized, double-blind, placebo-controlled study involving single ascending doses (SAD) and multiple ascending doses (MAD).[9]

Phase 1 Trial Design and Methodology

The primary objective of the Phase 1 study was to assess the safety and tolerability of this compound. Secondary objectives included the characterization of its pharmacokinetic and pharmacodynamic profiles.

References

- 1. IAMA Therapeutics Announces Approval of Clinical Trial Application (CTA) by the Italian Medicines Agency (AIFA) to Initiate a Phase 1 Study of this compound for the Treatment of Autism and Epilepsy [businesswire.com]

- 2. Iama Therapeutics’ this compound shows promise in preclinical mesial temporal lobe epilepsy | BioWorld [bioworld.com]

- 3. iamatherapeutics.com [iamatherapeutics.com]

- 4. neurology.org [neurology.org]

- 5. IAMA Therapeutics to Present Preclinical Data of Selective NKCC1-Inhibitors at the International Neuroscience Conference FENS Forum 2022 [businesswire.com]

- 6. Discovery of this compound: A selective inhibitor of NKCC1 and clinical candidate to treat brain disorders - American Chemical Society [acs.digitellinc.com]

- 7. selective nkcc1 inhibitors for the treatment of refractory epilepsy [aesnet.org]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. iamatherapeutics.com [iamatherapeutics.com]

- 10. IAMA Therapeutics Announces First Subject Dosed in Phase 1 Study of this compound for the Treatment of Autism and Epilepsy - BioSpace [biospace.com]

- 11. iamatherapeutics.com [iamatherapeutics.com]

The Discovery and Development of IAMA-6 (ARN23746): A Selective NKCC1 Inhibitor for Neurodevelopmental Disorders

A Technical Whitepaper

Authored for: Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide provides an in-depth overview of the discovery, preclinical development, and mechanism of action of IAMA-6 (also known as ARN23746), a novel, selective inhibitor of the Na-K-Cl cotransporter 1 (NKCC1). Altered neuronal chloride homeostasis, often resulting from the over-activity of NKCC1, is a key pathological feature in several neurodevelopmental and neurological disorders, including autism spectrum disorder (ASD), Down syndrome, and certain forms of epilepsy. This compound has emerged as a promising clinical candidate designed to restore the physiological balance of GABAergic neurotransmission by selectively targeting NKCC1 in the central nervous system. This document details the quantitative data from key in vitro and in vivo studies, outlines the experimental protocols utilized, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: The Rationale for NKCC1 Inhibition

In the mature central nervous system (CNS), the neurotransmitter GABA (γ-aminobutyric acid) typically exerts an inhibitory effect. This is primarily maintained by a low intracellular chloride concentration ([Cl⁻]i), established by the activity of the K-Cl cotransporter 2 (KCC2), which extrudes chloride from neurons.[1] Conversely, the Na-K-Cl cotransporter 1 (NKCC1) imports chloride into neurons.[2] In various neurodevelopmental disorders, the expression and function of these transporters are dysregulated, leading to an abnormally high [Cl⁻]i.[2][3] This elevated chloride concentration can cause GABAergic signaling to become excitatory, disrupting the excitatory/inhibitory balance crucial for proper neuronal function.[3]

The non-selective NKCC1 inhibitor, bumetanide, has shown some efficacy in preclinical and clinical studies for neurodevelopmental disorders but is limited by poor brain penetration and significant diuretic side effects due to its inhibition of NKCC2 in the kidneys.[2] This has driven the search for selective, brain-penetrant NKCC1 inhibitors with a more favorable safety profile. This compound (ARN23746) was developed to address this unmet need.[2]

Discovery and Preclinical Development of this compound

This compound is a first-in-class, orally administered small molecule designed for selective NKCC1 inhibition.[4][5] Preclinical studies have demonstrated its potential to correct the underlying pathophysiology in animal models of Down syndrome, autism spectrum disorder, and epilepsy, without the diuretic effects associated with non-selective inhibitors.[2][4] The compound has progressed to Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy adults.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Efficacy and Selectivity

| Parameter | Assay | Cell Line/System | Value | Reference(s) |

| IC₅₀ | Chloride Influx Assay | HEK293T cells over-expressing NKCC1 | 23.2 µM | [7] |

| IC₅₀ | Calcium Influx Assay | Primary Neurons | 11.1 µM | [7] |

| NKCC1 Inhibition | Chloride Influx Assay | HEK293T cells | 31.8% at 10 µM | [8][9] |

| NKCC1 Inhibition | Chloride Influx Assay | HEK293T cells | 95.2% at 100 µM | [8][9] |

| NKCC2 Inhibition | Not specified | Not specified | No significant inhibition at 10 µM | [8][9] |

| KCC2 Inhibition | Not specified | Not specified | No significant inhibition at 10 µM | [8][9] |

Table 2: Pharmacokinetic Properties

| Parameter | Species | Value | Reference(s) |

| Plasma Half-life | Mouse | >120 min | [10] |

| Metabolic Stability | Mouse Hepatocytes | >172 min | [10] |

| Metabolic Stability | Dog Hepatocytes | >240 min | [10] |

| Metabolic Stability | Human Hepatocytes | 61 min | [10] |

| Solubility | Aqueous (Kinetic) | Excellent | [1][2] |

| Brain Penetration | Not specified | Good | [10][11] |

Experimental Protocols

In Vitro Assays

This assay measures the direct inhibition of NKCC1-mediated chloride influx.

-

Cell Line: Human Embryonic Kidney (HEK293T) cells are transfected with a plasmid encoding for human NKCC1 and a plasmid for a chloride-sensitive fluorescent protein, membrane-tagged YFP (mbYFPQS).[2][7]

-

Principle: The fluorescence of mbYFPQS is inversely proportional to the intracellular chloride concentration.[7]

-

Procedure:

-

Transfected cells are cultured in 96-well plates.

-

Cells are pre-incubated in a chloride-free hypotonic solution.

-

This compound or vehicle is added at various concentrations.

-

A solution containing NaCl (74 mM) is added to initiate NKCC1-mediated chloride influx.[7]

-

The decrease in mbYFPQS fluorescence is monitored over time using a fluorescence plate reader.

-

The percentage of inhibition is calculated relative to the vehicle control, and the IC₅₀ is determined by fitting the data to a dose-response curve.[7]

-

This assay indirectly measures the functional inhibition of NKCC1 in a more physiologically relevant system.

-

Cell System: Immature primary hippocampal neurons, which endogenously express a high ratio of NKCC1 to KCC2.[7]

-

Principle: In these neurons, GABA receptor activation leads to chloride efflux and depolarization, which in turn activates voltage-gated calcium channels, causing an influx of calcium.[7] Inhibition of NKCC1 reduces intracellular chloride, thereby diminishing the depolarizing effect of GABA and the subsequent calcium influx.

-

Procedure:

-

Primary neurons are cultured in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

GABA (100 µM) is added to stimulate the neurons.[7]

-

The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye.

-

The IC₅₀ is calculated based on the dose-dependent inhibition of the GABA-induced calcium influx.[7]

-

In Vivo Models

This is a widely used neurodevelopmental model of autism that recapitulates core behavioral phenotypes.[12]

-

Model Induction: Pregnant mice are administered a single intraperitoneal injection of valproic acid.[12]

-

Treatment: The offspring of VPA-treated mothers are administered this compound. The specific dosing regimen (e.g., dose, frequency, duration) for the published this compound studies in this model is not detailed in the provided search results, but a general oral administration formulation has been described as a 10 mg/mL stock solution in DMSO, further diluted in drinking water with 0.3% sucrose to a concentration of 0.015 mg/mL.[7]

-

Behavioral Assessments:

-

Three-Chamber Social Interaction Test: This test assesses sociability and preference for social novelty. The apparatus consists of three interconnected chambers. The test mouse is allowed to explore the chambers containing a novel mouse and a novel object, and the time spent in each chamber and interacting with the mouse/object is recorded.[13][14][15]

-

Marble Burying Test: This test measures repetitive and compulsive-like behaviors. Mice are placed in a cage with a layer of bedding and a number of marbles. The number of marbles buried by the mouse in a set amount of time is counted.[16][17][18][19][20]

-

This model is used to study acquired epilepsy and screen anti-seizure therapies.

-

Model Induction: Mice are treated with kainic acid to induce status epilepticus, which is followed by the development of spontaneous recurrent seizures.

-

Treatment: In a preclinical study, mice with established TLE were chronically treated with this compound at a dose of 10 mg/kg.

-

Endpoint Measurement: The primary outcome is the reduction in the frequency and severity of seizures, often measured via electroencephalography (EEG) to monitor hippocampal discharge rates.

Signaling Pathways and Experimental Workflows

NKCC1 Regulatory Signaling Pathway

The activity of NKCC1 is regulated by the WNK-SPAK/OSR1 signaling pathway. Under conditions of low intracellular chloride, WNK kinases are activated and subsequently phosphorylate and activate the downstream kinases SPAK and OSR1. Activated SPAK/OSR1 then directly phosphorylates NKCC1, leading to its activation and increased chloride influx. This compound, by directly inhibiting NKCC1, is hypothesized to counteract the effects of this signaling cascade on neuronal chloride homeostasis.

In Vitro Assay Workflow

The following diagram illustrates the general workflow for the in vitro characterization of this compound.

In Vivo Autism Model Experimental Workflow

This diagram outlines the key steps in the preclinical evaluation of this compound using the VPA-induced autism mouse model.

Conclusion

This compound (ARN23746) represents a significant advancement in the pursuit of targeted therapies for neurodevelopmental disorders characterized by impaired chloride homeostasis. Its high selectivity for NKCC1 over other cation-chloride cotransporters, favorable pharmacokinetic profile, and demonstrated efficacy in preclinical models position it as a promising clinical candidate. The ongoing Phase 1 clinical trial will provide crucial data on its safety and tolerability in humans, paving the way for future efficacy studies in patient populations. This technical guide summarizes the foundational preclinical data that supports the continued development of this compound as a potentially transformative treatment for autism, epilepsy, and other related neurological conditions.

References

- 1. Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iamatherapeutics.com [iamatherapeutics.com]

- 4. Discovery of this compound: A selective inhibitor of NKCC1 and clinical candidate to treat brain disorders - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]

- 5. iamatherapeutics.com [iamatherapeutics.com]

- 6. Phase 1 Trial for this compound in Autism and Epilepsy Begins [synapse.patsnap.com]

- 7. Preclinical Development of the Na-K-2Cl Co-transporter-1 (NKCC1) Inhibitor ARN23746 for the Treatment of Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ARN23746 (this compound) | NKCC1 inhibitor | Probechem Biochemicals [probechem.com]

- 9. Na-K-Cl Cotransporter (NKCC) | DC Chemicals [dcchemicals.com]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. Preclinical Development of the Na-K-2Cl Co-transporter-1 (NKCC1) Inhibitor ARN23746 for the Treatment of Neurodevelopmental Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Building a better drug | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]

- 13. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mmpc.org [mmpc.org]

- 17. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Marble burying test [bio-protocol.org]

- 19. Marble Burying [protocols.io]

- 20. Neurological Disorders: Marble Burying Assay | Taconic Biosciences [taconic.com]

An In-depth Technical Guide to the Cellular Targets of IAMA-6 in the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide details the primary cellular target and mechanism of action of IAMA-6, a novel therapeutic agent in development for neurological disorders. The information presented is based on preclinical and early clinical data.

Executive Summary

This compound is a first-in-class, orally administered small molecule designed as a selective inhibitor of the Na-K-2Cl cotransporter 1 (NKCC1) in the central nervous system (CNS).[1][2][3] Its primary therapeutic action is the modulation of intracellular chloride concentrations within neurons, which is crucial for restoring proper inhibitory neurotransmission.[2] Altered chloride homeostasis is a key pathological feature in several neurodevelopmental and neurological disorders, including autism spectrum disorders (ASD), Down syndrome, and drug-resistant epilepsy.[2][3][4] this compound has demonstrated promising preclinical efficacy and a favorable safety profile, and has entered Phase 1 clinical trials.[1][3]

Primary Cellular Target: NKCC1

The exclusive cellular target of this compound within the CNS is the Na-K-2Cl cotransporter 1 (NKCC1) , a member of the cation-chloride cotransporter (CCC) family.[5] NKCC1 is a membrane protein that facilitates the electroneutral transport of one sodium ion, one potassium ion, and two chloride ions across the cell membrane. In the CNS, NKCC1 is a key regulator of intracellular chloride concentration.[3]

Dysregulation of NKCC1 expression and function has been implicated in the pathophysiology of various neurological conditions.[3] Elevated NKCC1 activity leads to an accumulation of intracellular chloride in neurons, which can cause GABAergic neurotransmission to become excitatory instead of inhibitory.[2] This disruption of the excitatory/inhibitory balance is thought to contribute to the symptoms of disorders such as epilepsy and autism.[2][3]

Mechanism of Action

This compound is designed to be a highly selective and brain-penetrant inhibitor of NKCC1.[6] By directly targeting and inhibiting NKCC1, this compound reduces the influx of chloride ions into neurons.[2] This action helps to restore the low intracellular chloride levels necessary for the hyperpolarizing (inhibitory) function of GABA-A receptors.[2] The re-establishment of inhibitory GABAergic signaling helps to rebalance neuronal excitability, addressing a core pathophysiological mechanism in several CNS disorders.[1]

A key advantage of this compound is its selectivity for NKCC1 in the CNS, which minimizes off-target effects, such as the diuretic effect seen with less selective inhibitors like bumetanide that also act on transporters in the kidneys.[3][6] Preclinical studies have indicated that this compound does not produce diuretic effects or other overt toxicities.[3][7]

Quantitative Data Summary

Detailed quantitative data on the binding affinity (e.g., Ki) and inhibitory concentration (e.g., IC50) of this compound for NKCC1 are not publicly available and are likely proprietary to IAMA Therapeutics. However, qualitative and comparative data from preclinical studies have been reported.

| Parameter | Observation | Source |

| Selectivity | At least 50 times more selective for NKCC1 than bumetanide. | [6] |

| Brain Penetration | Described as "much more brain penetrant" than bumetanide. | [6] |

| Toxicity | No overt toxicity observed in preclinical models. | [2][3] |

| Diuretic Effect | No diuretic effect observed, unlike non-selective inhibitors. | [3][7] |

| Preclinical Efficacy | Demonstrated meaningful and durable responses in animal models of Down syndrome and autism. Showed efficacy in a mouse model of mesial temporal lobe epilepsy. | [2][8] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the development and testing of this compound are proprietary. However, the general methodologies employed can be inferred from the available literature.

5.1. Drug Discovery and Optimization: this compound was developed through a rational drug design platform that combines medicinal chemistry, structure-based drug design, and functional screening.[5] This process involved:

-

Computer-Aided Drug Design: Utilizing high-performance computing and molecular modeling to design and optimize the chemical structure of this compound for selective NKCC1 inhibition.[3][5]

-

Medicinal Chemistry Efforts: Synthesizing and refining the chemical class of the molecule to improve its physicochemical properties, including brain penetration and metabolic stability.[3]

5.2. Preclinical Efficacy Studies: The efficacy of this compound has been evaluated in various animal models of neurological disorders.[2]

-

Mouse Models of Autism and Down Syndrome: this compound was tested in mouse models to assess its ability to rescue core behavioral symptoms.[2][6] For instance, in a valproate-induced mouse model of idiopathic autism, this compound was shown to reverse behaviors such as excessive grooming and social interaction deficits.[6]

-

Mouse Model of Drug-Resistant Epilepsy: In a kainic acid-induced model of mesial temporal lobe epilepsy, chronic administration of this compound led to a reduction in hippocampal discharge rates.[8]

5.3. Safety and Tolerability Studies: Preclinical safety studies were conducted to evaluate the toxicity and potential side effects of this compound. These studies confirmed the absence of a diuretic effect and other overt toxicities.[3][7]

5.4. Clinical Trials: this compound has advanced to a Phase 1, first-in-human, randomized, double-blind, placebo-controlled, single and multiple ascending dose study to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy adult volunteers.[9]

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound on neuronal chloride homeostasis.

Experimental Workflow for Preclinical Evaluation

Caption: Generalized workflow for the preclinical development of this compound.

References

- 1. iamatherapeutics.com [iamatherapeutics.com]

- 2. | BioWorld [bioworld.com]

- 3. Discovery of this compound: A selective inhibitor of NKCC1 and clinical candidate to treat brain disorders - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. iamatherapeutics.com [iamatherapeutics.com]

- 6. Building a better drug | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Iama Therapeutics’ this compound shows promise in preclinical mesial temporal lobe epilepsy | BioWorld [bioworld.com]

- 9. iamatherapeutics.com [iamatherapeutics.com]

IAMA-6: A Novel NKCC1 Inhibitor for the Attenuation of Neuronal Hyperexcitability

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of IAMA-6, a novel and selective inhibitor of the Na-K-Cl cotransporter 1 (NKCC1). It details the preclinical data supporting its mechanism of action in reducing neuronal hyperexcitability, the experimental protocols utilized in its evaluation, and the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy and autism spectrum disorders.

Core Mechanism of Action: Restoring GABAergic Inhibition

Neuronal hyperexcitability is a hallmark of several neurological disorders and is often associated with an imbalance between excitatory and inhibitory neurotransmission.[1][2] The primary inhibitory neurotransmitter in the mature central nervous system is gamma-aminobutyric acid (GABA). The inhibitory effect of GABA is mediated by the influx of chloride ions (Cl⁻) through GABA-A receptors, leading to hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.[3][4]

The intracellular chloride concentration is tightly regulated by two key cation-chloride cotransporters: NKCC1, which pumps chloride ions into the neuron, and KCC2, which extrudes them.[3][4] In certain pathological conditions, the expression or activity of NKCC1 is upregulated, leading to an accumulation of intracellular chloride.[3][5][6] This elevated chloride concentration can reverse the electrochemical gradient for chloride, causing an efflux of chloride ions upon GABA-A receptor activation. This, in turn, leads to a paradoxical depolarization of the neuron, rendering GABA excitatory and contributing to neuronal hyperexcitability.[3]

This compound is a selective inhibitor of NKCC1.[7][8] By blocking the influx of chloride ions into neurons, this compound aims to restore the low intracellular chloride concentration necessary for the hyperpolarizing, inhibitory action of GABA.[3] This re-establishment of GABAergic inhibition is the core mechanism by which this compound is proposed to reduce neuronal hyperexcitability.[7]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Characterization of this compound

| Parameter | This compound | Bumetanide (comparator) | Cell Type | Notes |

| NKCC1 Inhibition | 88.5% (at 100 µM) | 71.7% (at 100 µM) | HEK cells | Demonstrates potent inhibition of NKCC1.[1] |

| 92.8% (at 100 µM) | 54.7% (at 100 µM) | Neurons | Shows higher potency in a more physiologically relevant cell type compared to the non-selective inhibitor bumetanide.[1] | |

| Kinetic Solubility | 250 µM | Not Reported | - | Indicates good solubility.[1] |

| Mutagenicity | Not mutagenic | Not Reported | - | Ames test results suggest a favorable safety profile.[1] |

Table 2: In Vivo Pharmacokinetics (DMPK) of this compound

| Species | Plasma Half-life | Notes |

| Mouse | >120 min | Suggests a reasonable duration of action for in vivo studies.[1] |

| Mouse Hepatocytes | >172 min | Indicates metabolic stability in mouse liver cells.[1] |

| Dog Hepatocytes | >240 min | Shows good metabolic stability in a non-rodent species.[1] |

| Human Hepatocytes | 61 min | Provides an early indication of metabolic fate in humans.[1] |

Table 3: In Vivo Efficacy of this compound in Animal Models

| Animal Model | This compound Dose | Key Findings |

| Temporal Lobe Epilepsy (Mouse) | 10 mg/kg (chronic treatment) | - Reduction in hippocampal discharge rate. - Reduction in intra-train spike rate.[9] |

| Autism Spectrum Disorder (Mouse) | 0.2 mg/kg (i.p.) | - Rescued core behaviors, including an increased sociability index.[1] |

| Fragile X Syndrome (Mouse) | 0.2 mg/kg (i.p.) | - Rescued core behaviors, including an increased sociability index.[1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro NKCC1 Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on NKCC1 activity in a cellular context.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. For NKCC1-specific assays, cells are transfected with a plasmid encoding the human NKCC1 protein.

-

Chloride Influx Measurement: NKCC1 activity is assessed by measuring the influx of chloride ions. This can be achieved using a chloride-sensitive fluorescent dye (e.g., MQAE).

-

Cells are incubated with the fluorescent dye.

-

A baseline fluorescence reading is taken.

-

Cells are then exposed to a solution containing a high concentration of chloride to induce NKCC1-mediated influx.

-

The change in fluorescence, which is proportional to the intracellular chloride concentration, is measured over time.

-

-

Compound Treatment: To determine the inhibitory effect of this compound, cells are pre-incubated with varying concentrations of the compound before the induction of chloride influx.

-

Data Analysis: The percentage of inhibition is calculated by comparing the chloride influx in this compound-treated cells to that in vehicle-treated control cells.

Kainic Acid-Induced Temporal Lobe Epilepsy (TLE) Model in Mice

Objective: To evaluate the anti-seizure efficacy of this compound in a mouse model of TLE.

Methodology:

-

Animal Subjects: Adult male C57BL/6J mice are used.

-

Stereotaxic Surgery: Mice are anesthetized, and a guide cannula is stereotaxically implanted into the hippocampus.

-

Kainic Acid Administration: After a recovery period, a solution of kainic acid is microinjected through the cannula into the hippocampus to induce status epilepticus and subsequent spontaneous recurrent seizures.

-

This compound Treatment: A cohort of mice receives chronic administration of this compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection or oral gavage, while a control group receives a vehicle.

-

Electrophysiological Monitoring: Seizure activity is monitored using electroencephalography (EEG). Depth electrodes can be implanted in the hippocampus to record local field potentials. Key parameters measured include the frequency and duration of seizures, hippocampal discharge rate, and intra-train spike rate.

-

Data Analysis: The seizure parameters in the this compound-treated group are compared to the vehicle-treated group to determine the efficacy of the compound.

Behavioral Testing in Mouse Models of Autism and Fragile X Syndrome

Objective: To assess the ability of this compound to ameliorate behavioral deficits relevant to autism spectrum disorder and Fragile X syndrome.

Methodology:

-

Animal Models: Mouse models with genetic mutations relevant to autism (e.g., Shank3 knockout) or Fragile X syndrome (e.g., Fmr1 knockout) are used.

-

This compound Administration: Mice are treated with this compound (e.g., 0.2 mg/kg, i.p.) or vehicle prior to behavioral testing.

-

Three-Chamber Social Interaction Test:

-

The apparatus consists of three interconnected chambers.

-

In the first phase (sociability), the subject mouse is placed in the center chamber and allowed to explore a side chamber containing a novel mouse ("stranger 1") and another side chamber containing a novel, inanimate object. The time spent in each chamber and interacting with the mouse/object is recorded.

-

In the second phase (social novelty), a new unfamiliar mouse ("stranger 2") is placed in the previously empty object chamber. The subject mouse's preference for the novel mouse over the familiar one is assessed.

-

-

Self-Grooming Test:

-

Mice are placed individually in a clean, empty cage.

-

The cumulative time spent grooming over a defined period (e.g., 10 minutes) is recorded. Excessive self-grooming is considered a repetitive behavior.

-

-

Data Analysis: The performance of this compound-treated mice is compared to that of vehicle-treated and wild-type control mice to evaluate the reversal of behavioral deficits.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in restoring GABAergic inhibition.

Preclinical to Clinical Development Workflow for this compound

Caption: Development pipeline of this compound from preclinical research to clinical trials.

Phase 1 Clinical Trial Design for this compound

Caption: Design of the this compound Phase 1 first-in-human clinical trial.

Conclusion

This compound is a promising, selective NKCC1 inhibitor with a clear mechanism of action for reducing neuronal hyperexcitability. Preclinical data demonstrate its potency and efficacy in relevant in vitro and in vivo models of neurological disorders. The ongoing Phase 1 clinical trial will provide crucial information on its safety, tolerability, and pharmacokinetic profile in humans, paving the way for further clinical development. The targeted approach of restoring GABAergic inhibition by modulating intracellular chloride levels represents a novel and potentially disease-modifying strategy for a range of CNS disorders.

References

- 1. Behavioural phenotyping assays for mouse models of autism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for quantifying pyramidal neuron hyperexcitability in a mouse model of neurodevelopmental encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisionary.com [precisionary.com]

- 5. Behavioral analysis of male and female Fmr1 knockout mice on C57BL/6 background - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessing sociability using the Three-Chamber Social Interaction Test and the Reciprocal Interaction Test in a genetic mouse model of ASD | springermedizin.de [springermedizin.de]

- 9. Frontiers | Gaboxadol Normalizes Behavioral Abnormalities in a Mouse Model of Fragile X Syndrome [frontiersin.org]

Foundational Studies of IAMA-6: A Novel NKCC1 Inhibitor for Neurodevelopmental Disorders

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth overview of the foundational preclinical and early clinical research on IAMA-6, a selective inhibitor of the Na-K-Cl cotransporter 1 (NKCC1). Altered NKCC1 expression and subsequent imbalances in neuronal chloride homeostasis are implicated in the pathophysiology of several neurodevelopmental disorders, including Autism Spectrum Disorder (ASD), Fragile X Syndrome, and Down Syndrome. This compound has emerged as a promising therapeutic candidate designed to rectify these imbalances, offering a potential new treatment avenue for these complex conditions.

Core Mechanism of Action: Targeting Neuronal Hyperexcitability

This compound is an orally administered small molecule that selectively inhibits the NKCC1 protein.[1][2][3] In the context of neurodevelopmental disorders, the aberrant expression of NKCC1 leads to elevated intracellular chloride levels within neurons.[4] This disrupts the normal hyperpolarizing or shunting effect of the neurotransmitter gamma-aminobutyric acid (GABA), a key mediator of inhibitory signaling in the brain.[5] By blocking NKCC1, this compound aims to restore lower intracellular chloride concentrations, thereby re-establishing the inhibitory tone of GABAergic signaling and mitigating the neuronal hyperexcitability that is a hallmark of many neurodevelopmental disorders.[1][5][6]

Preclinical Data Summary

Comprehensive preclinical studies have demonstrated the potential of this compound in various in vitro and in vivo models. These studies have highlighted its selectivity, efficacy, and favorable safety profile compared to less selective NKCC1 inhibitors like bumetanide.

In Vitro Efficacy and Selectivity

This compound has shown potent and selective inhibition of NKCC1 in cell-based assays.[4] Notably, it demonstrates superior inhibitory effects compared to bumetanide, with the added benefit of being more brain penetrant and having a significantly higher selectivity for NKCC1 in the central nervous system, thereby avoiding the diuretic effects associated with bumetanide.[4][5]

| Assay | This compound | Bumetanide | Reference |

| NKCC1 Inhibition (HEK cells, 100 µM) | 88.5% | 71.7% | [4] |

| NKCC1 Inhibition (Neurons) | 92.8% | 54.7% | [4] |

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in preclinical models, demonstrating its potential for effective systemic administration.

| Parameter | Value | Species | Reference |

| Kinetic Solubility | 250 µM | [4] | |

| Plasma Half-life | >120 min | Murine | [4] |

| Hepatocyte Stability | >172 min | Mouse | [4] |

| Hepatocyte Stability | >240 min | Dog | [4] |

| Hepatocyte Stability | 61 min | Human | [4] |

In Vivo Efficacy in Neurodevelopmental Disorder Models

This compound has demonstrated the ability to rescue behavioral and cognitive deficits in multiple animal models of neurodevelopmental disorders.

| Disorder Model | Key Findings | Dosage | Reference |

| Autism Spectrum Disorder (ASD) | Increased sociability index | 0.2 mg/kg i.p. | [4] |

| Fragile X Syndrome | Rescued core behaviors | 0.2 mg/kg i.p. | [4] |

| Down Syndrome (DoS) | Rescued cognitive deficits | Not specified | [7] |

| Temporal Lobe Epilepsy | Fully recovered E-GABA and seizures | Not specified | [4] |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action on Neuronal Chloride Homeostasis

Caption: this compound inhibits NKCC1, reducing intracellular chloride and restoring inhibitory GABA signaling.

Preclinical to Clinical Development Workflow for this compound

Caption: The development pathway of this compound from target identification to clinical trials.

Experimental Protocols

In Vivo Models of Neurodevelopmental Disorders

-

Autism Spectrum Disorder (ASD) and Fragile X Syndrome Mouse Models:

-

Objective: To assess the efficacy of this compound in rescuing core behavioral deficits.

-

Methodology: While specific details of the models used are not fully disclosed in the provided documents, a common approach involves prenatal exposure to valproic acid to induce autism-like behaviors in offspring.[5] For Fragile X, knockout mouse models are typically employed.

-

Procedure:

-

Animals are administered this compound (0.2 mg/kg i.p.) or a vehicle control.[4]

-

A battery of behavioral tests is conducted to assess social interaction, repetitive behaviors, and anxiety. A key metric mentioned is the "sociability index".[4]

-

Chronic treatment was administered to assess long-term safety, with histopathological analysis and monitoring of visceral weight changes.[4]

-

-

-

Temporal Lobe Epilepsy Mouse Model:

-

Objective: To evaluate the effect of this compound on seizure activity and GABAergic function.

-

Methodology: The specific model is not detailed, but common methods include kainic acid or pilocarpine administration to induce status epilepticus and subsequent chronic epilepsy.

-

Procedure:

-

Following the induction of epilepsy, mice are treated with this compound or a vehicle.

-

Seizure frequency and duration are monitored over an extended period (e.g., 17 days).[4]

-

Electrophysiological recordings are performed to assess the reversal potential of GABA (E-GABA) to determine the functional impact on inhibitory signaling.[4]

-

-

Clinical Development

This compound has progressed into a Phase 1 clinical trial, a first-in-human, randomized, double-blind, placebo-controlled study.[2][3]

-

Study Design: The trial includes both single ascending dose (SAD) and multiple ascending dose (MAD) phases.[1][2]

-

Population: The study is being conducted in healthy adult participants.[1][6]

-

Primary Endpoints: The primary objectives are to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[1][2] The effect of food on the absorption of the drug is also being investigated.[2][3]

-

Status: The first subject was dosed in January 2024, with initial interim data anticipated in June 2024.[2][6]

Conclusion

This compound represents a promising, mechanism-based therapeutic approach for a range of neurodevelopmental disorders characterized by impaired chloride homeostasis and neuronal hyperexcitability. Its high selectivity for NKCC1, favorable preclinical safety profile, and efficacy in animal models provide a strong rationale for its continued clinical development. The ongoing Phase 1 trial will be a critical step in determining the safety and pharmacokinetic profile of this compound in humans, paving the way for future efficacy studies in patient populations.

References

- 1. Phase 1 Trial for this compound in Autism and Epilepsy Begins [synapse.patsnap.com]

- 2. iamatherapeutics.com [iamatherapeutics.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. New preclinical data on NKCC1 inhibitor this compound in neurological disorder models | BioWorld [bioworld.com]

- 5. Building a better drug | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]

- 6. IAMA Therapeutics treats first subject in Phase I autism trial [clinicaltrialsarena.com]

- 7. neurology.org [neurology.org]

Methodological & Application

Application Notes and Protocols for the Use of IAMA-6 in In Vitro Neuronal Culture Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

IAMA-6 is a novel, orally administered small molecule that acts as a selective inhibitor of the Na-K-Cl cotransporter 1 (NKCC1).[1][2][3] Altered expression and activity of NKCC1 have been implicated in a variety of neurological and neurodevelopmental disorders, including autism spectrum disorders, epilepsy, Down syndrome, and Fragile X syndrome.[2][4] In mature neurons, the upregulation of NKCC1 can lead to an increase in intracellular chloride concentration, which in turn can cause GABAergic signaling to become excitatory instead of inhibitory, contributing to neuronal hyperexcitability.[2] this compound has been developed to target this mechanism and has shown promise in preclinical studies, demonstrating neuroprotective effects and the ability to rescue core behavioral symptoms in animal models of neurological disorders.[2][4][5] The compound has since entered Phase 1 clinical trials to assess its safety and efficacy in humans.[1][6]

These application notes provide an overview of the mechanism of action of this compound and offer example protocols for its use in in vitro neuronal culture studies to investigate its effects on neuronal function.

Mechanism of Action

This compound selectively inhibits the NKCC1 protein, a cation-chloride cotransporter that facilitates the movement of sodium, potassium, and chloride ions across the cell membrane.[7] In the central nervous system, NKCC1 plays a crucial role in regulating intracellular chloride concentrations. Elevated NKCC1 activity can disrupt the normal chloride gradient, leading to a pathological shift in the reversal potential of GABAA receptor-mediated currents. This can impair inhibitory neurotransmission and result in neuronal hyperexcitability, a hallmark of several brain disorders.[2] By inhibiting NKCC1, this compound aims to restore the physiological intracellular chloride levels, thereby re-establishing the inhibitory action of GABA and alleviating neuronal hyperexcitability.[2][5]

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Potency of this compound

| Cell Type | This compound Concentration | % NKCC1 Inhibition | Bumetanide % Inhibition |

| HEK cells | 100 µM | 88.5% | 71.7% |

| Neurons | Not Specified | 92.8% | 54.7% |

| Data from BioWorld, 2025.[4] |

Table 2: Preclinical Pharmacokinetic (DMPK) Profile of this compound

| Parameter | Value | Species |

| Kinetic Solubility | 250 µM | - |

| Plasma Half-life | >120 min | Murine |

| Hepatocyte Stability | >172 min | Mouse |

| >240 min | Dog | |

| 61 min | Human | |

| Data from BioWorld, 2025.[4] |

Experimental Protocols

The following are example protocols for the application of this compound in in vitro neuronal culture studies. These protocols should be adapted based on the specific cell type and experimental goals.

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Refer to the manufacturer's instructions for the appropriate storage of this compound powder.[3]

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in cell culture grade DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.[3]

Protocol 2: Assessment of this compound on Neuronal Viability

Objective: To determine the cytotoxic effects of this compound on primary neuronal cultures.

Materials:

-

Primary cortical neurons

-

Neuron culture medium

-

Poly-D-lysine or Poly-L-ornithine coated 96-well plates

-

This compound stock solution (10 mM)

-

Cell viability assay kit (e.g., MTT, PrestoBlue, or similar)

-

Plate reader

Procedure:

-

Plate primary cortical neurons in a 96-well plate at a density of 5 x 104 cells per well.

-

Culture the neurons for at least 7 days in vitro (DIV) to allow for maturation.

-

Prepare serial dilutions of this compound in neuron culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for this compound dilutions).

-

Carefully remove half of the medium from each well and replace it with the medium containing the different concentrations of this compound or vehicle.

-

Incubate the plate for 24, 48, and 72 hours.

-

At each time point, perform a cell viability assay according to the manufacturer's protocol.

-

Measure the absorbance or fluorescence using a plate reader.

-

Normalize the data to the vehicle control to determine the percentage of cell viability.

Protocol 3: Evaluation of this compound on Neuronal Activity using Calcium Imaging

Objective: To assess the effect of this compound on spontaneous neuronal activity by measuring intracellular calcium transients.

Materials:

-

Mature primary neuronal culture on glass-bottom dishes

-

Calcium indicator dye (e.g., Fluo-4 AM)

-

This compound stock solution

-

Fluorescence microscope with live-cell imaging capabilities

Procedure:

-

Load the mature neuronal culture with a calcium indicator dye according to the manufacturer's instructions.

-

Acquire baseline fluorescence images of spontaneous calcium activity for 5-10 minutes.

-

Add this compound to the culture medium at the desired final concentration (e.g., 10 µM).

-

Immediately begin acquiring post-treatment fluorescence images for an extended period (e.g., 30-60 minutes) to observe any changes in calcium transient frequency and amplitude.

-

Analyze the imaging data to quantify changes in neuronal activity before and after the application of this compound.

Conclusion

This compound represents a promising therapeutic candidate for neurological disorders characterized by neuronal hyperexcitability. Its selective inhibition of NKCC1 offers a targeted approach to restore normal inhibitory GABAergic signaling. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound in in vitro neuronal models, which can further elucidate its mechanism of action and therapeutic potential. As with any experimental compound, it is crucial to perform appropriate dose-response and toxicity studies to ensure the validity of the results.

References

- 1. Phase 1 Trial for this compound in Autism and Epilepsy Begins [synapse.patsnap.com]

- 2. Discovery of this compound: A selective inhibitor of NKCC1 and clinical candidate to treat brain disorders - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. New preclinical data on NKCC1 inhibitor this compound in neurological disorder models | BioWorld [bioworld.com]

- 5. Building a better drug | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]

- 6. iamatherapeutics.com [iamatherapeutics.com]

- 7. iamatherapeutics.com [iamatherapeutics.com]

Application Notes and Protocols for Administering IAMA-6 in Mouse Models of Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Introduction